molecular formula C27H35BrCl3N3Zn B11824735 Ethyl Green zinc chloride CAS No. 13202-38-5

Ethyl Green zinc chloride

Cat. No.: B11824735
CAS No.: 13202-38-5
M. Wt: 653.2 g/mol
InChI Key: RRKSQWOQZFIQKW-UHFFFAOYSA-J
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Description

4-((4-(dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N-ethyl-N,N-dimethylbenzenaminium zinc(II) bromide trichloride is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the dimethylamino-substituted benzene derivatives. The key steps include:

    Formation of the Dimethylamino Phenyl Derivative: This involves the reaction of dimethylaniline with appropriate reagents to introduce the dimethylamino group.

    Cyclohexa-2,5-dien-1-ylidene Formation: This step involves the formation of the cyclohexa-2,5-dien-1-ylidene moiety through a series of condensation reactions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The process is optimized for cost-effectiveness and scalability, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the iminium groups, converting them to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the dimethylamino groups.

    Reduction: Amines derived from the iminium groups.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

This compound is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is used in staining techniques for visualizing cellular components under a microscope.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its interactions with biological molecules.

    Industry: It is used in the production of dyes and pigments due to its vibrant color.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The dimethylamino and iminium groups play a crucial role in its binding to biological molecules, influencing their function. The zinc(II) bromide and trichloride components contribute to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-(dimethylamino)phenyl)(4-(dimethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)-N,N,N-trimethylbenzenaminium chloride
  • N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride

Uniqueness

This compound is unique due to the presence of zinc(II) bromide and trichloride, which enhance its stability and reactivity compared to similar compounds. Its specific structure allows for unique interactions with biological molecules, making it valuable in scientific research.

Properties

CAS No.

13202-38-5

Molecular Formula

C27H35BrCl3N3Zn

Molecular Weight

653.2 g/mol

IUPAC Name

zinc;[4-[[4-(dimethylamino)phenyl]-(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]phenyl]-ethyl-dimethylazanium;bromide;trichloride

InChI

InChI=1S/C27H35N3.BrH.3ClH.Zn/c1-8-30(6,7)26-19-13-23(14-20-26)27(21-9-15-24(16-10-21)28(2)3)22-11-17-25(18-12-22)29(4)5;;;;;/h9-20H,8H2,1-7H3;4*1H;/q+2;;;;;+2/p-4

InChI Key

RRKSQWOQZFIQKW-UHFFFAOYSA-J

Canonical SMILES

CC[N+](C)(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=C(C=C3)N(C)C.[Cl-].[Cl-].[Cl-].[Zn+2].[Br-]

Origin of Product

United States

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